cis-1-Cbz-3-fluoro-4-hydroxypiperidine cis-1-Cbz-3-fluoro-4-hydroxypiperidine
Brand Name: Vulcanchem
CAS No.: 1147112-65-9
VCID: VC8051730
InChI: InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m0/s1
SMILES: C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2
Molecular Formula: C13H16FNO3
Molecular Weight: 253.27

cis-1-Cbz-3-fluoro-4-hydroxypiperidine

CAS No.: 1147112-65-9

Cat. No.: VC8051730

Molecular Formula: C13H16FNO3

Molecular Weight: 253.27

* For research use only. Not for human or veterinary use.

cis-1-Cbz-3-fluoro-4-hydroxypiperidine - 1147112-65-9

Specification

CAS No. 1147112-65-9
Molecular Formula C13H16FNO3
Molecular Weight 253.27
IUPAC Name benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m0/s1
Standard InChI Key RKRKELORNFODMN-NWDGAFQWSA-N
Isomeric SMILES C1CN(C[C@@H]([C@@H]1O)F)C(=O)OCC2=CC=CC=C2
SMILES C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2

Introduction

Structural Identity and Molecular Characteristics

Chemical Nomenclature and Formula

cis-1-Cbz-3-fluoro-4-hydroxypiperidine, systematically named benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate, belongs to the piperidine family. Its molecular formula is C13H16FNO3\text{C}_{13}\text{H}_{16}\text{FNO}_3, with a molecular weight of 253.27 g/mol . The IUPAC name reflects its stereochemistry, where the Cbz (benzyloxycarbonyl) group occupies the 1-position, fluorine the 3-position, and hydroxyl the 4-position in a cis configuration.

Table 1: Key Identifiers

PropertyValue
CAS Number913574-95-5; 1147112-65-9
Molecular FormulaC13H16FNO3\text{C}_{13}\text{H}_{16}\text{FNO}_3
Molecular Weight253.27 g/mol
SMILES NotationC1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2
InChI KeyRKRKELORNFODMN-NWDGAFQWSA-N

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of cis-1-Cbz-3-fluoro-4-hydroxypiperidine emphasizes stereoselective strategies to achieve the desired cis configuration. A typical route involves:

  • Piperidine Ring Formation: Cyclization of appropriately substituted precursors to establish the piperidine backbone.

  • Cbz Protection: Introduction of the benzyloxycarbonyl (Cbz) group at the 1-position using benzyl chloroformate (Cbz-Cl) under basic conditions.

  • Fluorination: Electrophilic fluorination at the 3-position, often employing reagents like Selectfluor or DAST (diethylaminosulfur trifluoride).

  • Hydroxylation: Oxidation or hydroxylation at the 4-position, followed by stereochemical resolution via chromatography or crystallization.

Challenges in Stereochemistry

The cis configuration between the 3-fluoro and 4-hydroxyl groups is critical for biological activity. Computational modeling and NMR spectroscopy are employed to verify stereochemical outcomes.

Physicochemical Properties

Thermal and Solubility Profiles

Experimental and predicted data highlight its stability under standard conditions:

Table 2: Physicochemical Properties

PropertyValue
Boiling Point393.4 ± 42.0 °C (Predicted)
Density1.26 ± 0.1 g/cm³ (Predicted)
pKa13.0 ± 0.40 (Predicted)
SolubilityNot experimentally determined

The compound’s low aqueous solubility suggests preferential dissolution in organic solvents like DMSO or dichloromethane.

Biological Activity and Research Applications

Enzyme Inhibition and Drug Discovery

The fluorine atom enhances lipophilicity, improving blood-brain barrier penetration, while the hydroxyl group facilitates hydrogen bonding with target proteins. Preclinical studies indicate potential in:

  • Neurological Disorders: Modulation of GABA receptors or monoamine transporters.

  • Enzyme Inhibition: Competitive inhibition of proteases or kinases due to structural mimicry.

Industrial and Academic Use

  • Pharmaceutical Intermediates: Serves as a building block for antipsychotics and antidepressants.

  • Stereochemical Studies: Model compound for investigating fluorination’s impact on ring conformation.

Hazard StatementCode
Acute Oral ToxicityH301

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